1-(4-Bromo-phenyl)-5-methoxy-1H-indole
Description
1-(4-Bromo-phenyl)-5-methoxy-1H-indole is a substituted indole derivative featuring a 4-bromophenyl group at the N1 position and a methoxy group at the C5 position of the indole ring. Indole derivatives are widely studied for their pharmacological relevance, particularly as intermediates in drug discovery and enzyme inhibitors. For example, bromophenyl-substituted indoles, such as 1-benzyl-5-bromo-1H-indole derivatives, are synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions . The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C15H12BrNO |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methoxyindole |
InChI |
InChI=1S/C15H12BrNO/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,1H3 |
InChI Key |
QHCNTFMXLIXVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the brominated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by the cyclization to form the indole structure. These processes are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-phenyl)-5-methoxy-1H-indole undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, introducing various electrophiles to the aromatic system.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with a catalyst like Fe or AlCl3.
Methoxylation: Methoxy donors such as methanol (CH3OH) in the presence of a base.
Cyclization: Catalysts like palladium (Pd) or copper (Cu) in transition-metal-catalyzed cyclization.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Scientific Research Applications
1-(4-Bromo-phenyl)-5-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-phenyl)-5-methoxy-1H-indole involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Substituents at the N1 Position
The N1 substituent significantly influences electronic properties, solubility, and biological activity. Key analogues include:
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Contains a benzoylphenyl group at N1 and a fluorine atom at C2. The benzoyl group introduces steric bulk and enhances π-π stacking interactions, while fluorine increases electronegativity, affecting binding affinity in enzyme inhibition .
1-(Di-tert-butylphosphino)-5-methoxy-1H-indole (1f): Features a phosphino group at N1, which is electron-rich and useful in coordination chemistry. This compound is a yellow oil (70% yield), contrasting with the crystalline solids typical of bromophenyl-substituted indoles .
1-(Difluoromethyl)-5-methoxy-1H-indole : The difluoromethyl group at N1 introduces strong electronegativity and metabolic stability, with a molecular weight of 197.18 g/mol .
Substituents on the Indole Ring
- C5 Methoxy vs. Halogens :
- The methoxy group in 1-(4-Bromo-phenyl)-5-methoxy-1H-indole is electron-donating, increasing electron density at C5 and directing electrophilic substitution to C3.
- In contrast, 5-fluoroindole derivatives (e.g., compounds in ) exhibit reduced electron density at C5, favoring reactivity at other positions .
- C3 Modifications :
Key Observations :
- Higher yields (70–84%) are achieved with phosphino-substituted indoles due to milder reaction conditions .
- Bromophenyl and benzoylphenyl derivatives require harsh conditions (e.g., DMSO at 190°C), leading to moderate yields (37.5–50%) .
Physicochemical and Spectral Properties
Melting Points and Solubility
NMR and IR Spectral Data
- Methoxy Group : In 5-methoxyindoles, the methoxy proton resonates at δ ~3.8–4.0 ppm in $ ^1H $-NMR, while the C5-OCH$ _3 $ carbon appears at δ ~55–60 ppm in $ ^13C $-NMR .
- Bromophenyl Group : Aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–7.8 ppm), and $ ^13C $-NMR shows C-Br coupling (~105–110 ppm) .
- Phosphino Substituents: $ ^{31}P $-NMR signals for phosphinoindoles appear at δ ~49–50 ppm .
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